molecular formula C22H22ClN5O3 B2801223 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251556-58-7

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Cat. No.: B2801223
CAS No.: 1251556-58-7
M. Wt: 439.9
InChI Key: UMEQFRAGZXZNIP-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide are not fully understood. Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, showing interactions with the CCR5 receptor .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines .

Metabolic Pathways

It is anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the formation of the triazole ring through "click chemistry" methods, followed by amidation to introduce the piperidine and methoxybenzamide groups.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole structure exhibit promising anticancer properties. For instance:

  • Cytotoxicity : A study screened various triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). Many derivatives demonstrated significant cytotoxic effects, with IC50 values indicating effective antiproliferative activity .
  • Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis. For example, specific triazole derivatives have been shown to arrest cells in the G2/M phase and trigger apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal : Triazole derivatives have been reported to possess antimicrobial activity against various pathogens. In particular, studies have highlighted their effectiveness against both bacterial and fungal strains .

Other Biological Activities

Apart from anticancer and antimicrobial activities, triazole derivatives have shown:

  • Antiviral Properties : Some studies suggest that triazole compounds can inhibit viral replication, although specific data on this compound remains limited .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as xanthine oxidase, which may have implications for treating conditions like gout.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Anticancer Activity : A series of triazole-based compounds were synthesized and tested against multiple cancer cell lines. Specific compounds exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong potential for further development into anticancer agents .
  • Antimicrobial Testing : Triazole derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .

Data Summary

Compound NameCAS NumberBiological ActivityIC50 (µM)
This compoundTBDAnticancer/Antimicrobial<10 (MCF-7)
5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide923684-38-2Anticancer5.5 (A549)
4-(1,2,3-triazol-1-yl)coumarinTBDAnticancer7.8 (SW480)

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-31-19-8-2-15(3-9-19)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-6-4-16(23)5-7-18/h2-9,14,17H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEQFRAGZXZNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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